5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then cyclized to form the dihydroisoxazole ring under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the final product. Purification techniques like recrystallization or column chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The dihydroisoxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazines: Known for their fluorescent properties.
5-(4-(Dimethylamino)phenyl)-2-(4-pyridyl)-1,3-oxazole: Used as a fluorescent probe for monitoring microheterogeneous media.
Uniqueness
5-(4-(Dimethylamino)phenyl)-4,5-dihydroisoxazol-5-ol is unique due to its specific combination of a dimethylamino group and a dihydroisoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
53009-39-5 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12-15-11/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
QCGQHDWFFGAPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CC=NO2)O |
Origin of Product |
United States |
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